Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

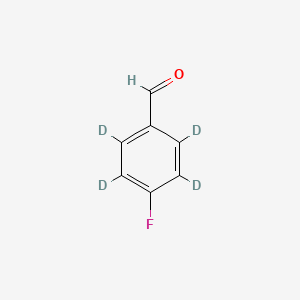

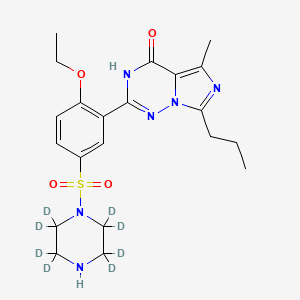

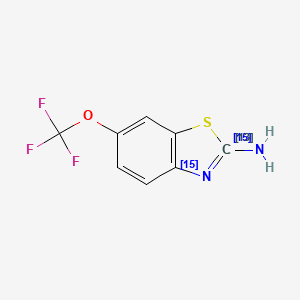

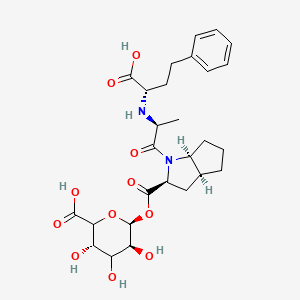

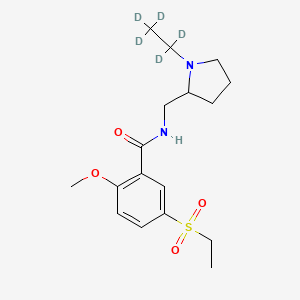

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6 is a stable isotope labelled compound . It is an intermediate of Rosuvastatin , a drug used to treat high cholesterol and related conditions .

Molecular Structure Analysis

The molecular formula of this compound is C18H16D6FN3O4S . It has a molecular weight of 401.49 .Physical and Chemical Properties Analysis

This compound appears as a white solid . It is soluble in Chloroform, Dichloromethane, Diethyl Ether, and Ethyl Acetate . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Synthesis and Molecular Properties

The synthesis of novel pyrazole derivatives from precursors including similar pyrimidine structures has been explored, showcasing the potential of these compounds in drug discovery. These studies emphasize the versatility of pyrimidine derivatives in synthesizing compounds with antioxidant, anti-cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019). Similarly, the efficient synthesis of key pyrimidine precursors for drug development highlights the importance of these compounds in medicinal chemistry (Šterk, Časar, Jukič, & Košmrlj, 2012).

Crystal Structure Analysis

The study of substituted pyridines, including compounds with fluorophenyl groups, reveals their nearly planar structures and supramolecular aggregation through various intermolecular interactions (Suresh et al., 2007). These insights into molecular interactions and structural stability are critical for designing compounds with desired physical and chemical properties.

Biological Activities

Research into pyrido[2,3-d]pyrimidine-carboxylate derivatives, including those with halophenyl groups, has shown a range of biological activities. Such compounds have been synthesized and tested for antibacterial, antifungal, and antitumor activities, demonstrating the potential of pyrimidine derivatives in therapeutic applications (Shanmugasundaram et al., 2011).

Novel Synthetic Approaches

The development of novel synthetic methodologies for pyrimidine derivatives, such as microwave-mediated synthesis under solvent-free conditions, represents an advancement in the efficient and environmentally friendly production of these compounds (Eynde et al., 2001).

Application in Imaging and Radioprotection

The synthesis of sulfonamide derivatives for use as precursors in imaging technologies, such as PET tracers, underscores the utility of pyrimidine derivatives in diagnostic applications (Gebhardt & Saluz, 2012). Additionally, novel pyrimidine compounds have been investigated for their antioxidant and radioprotective activities, highlighting their potential in protecting against radiation-induced damage (Mohan et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S/c1-6-26-17(23)14-15(11(2)3)20-18(22(4)27(5,24)25)21-16(14)12-7-9-13(19)10-8-12/h7-11H,6H2,1-5H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYISRAUZBAYPKG-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747759 |

Source

|

| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189696-04-5 |

Source

|

| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)

![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)